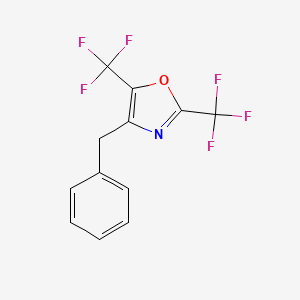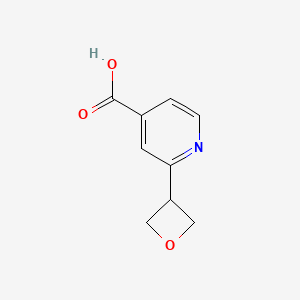![molecular formula C10H25N3 B13999495 2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine CAS No. 959028-30-9](/img/structure/B13999495.png)
2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is a chemical compound with the molecular formula C10H25N3. It is a tertiary amine, characterized by the presence of two dimethylamino groups attached to a 1,3-propanediamine backbone. This compound is known for its strong basicity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-propanediamine with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60-70°C and pressures of 2.0-3.0 MPa .
Industrial Production Methods
In industrial settings, the production of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces secondary amines .
Wissenschaftliche Forschungsanwendungen
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine involves its strong basicity and nucleophilicity. The compound can donate electron pairs to electrophiles, facilitating various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the dimethylaminomethyl group.
N,N,N’,N’-Tetramethylethylenediamine: Contains an ethylene backbone instead of a propylene backbone.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Features a butane backbone, providing different steric and electronic properties.
Uniqueness
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and basicity compared to similar compounds. This makes it particularly effective in catalysis and as a reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
959028-30-9 |
|---|---|
Molekularformel |
C10H25N3 |
Molekulargewicht |
187.33 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-11(2)7-10(8-12(3)4)9-13(5)6/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
HIFPWOAHPLWFLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CN(C)C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


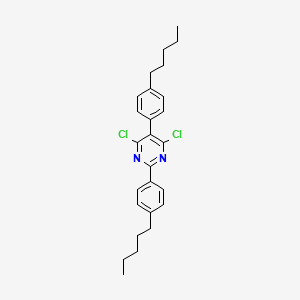

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
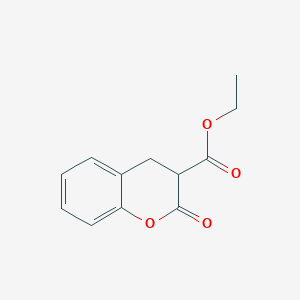

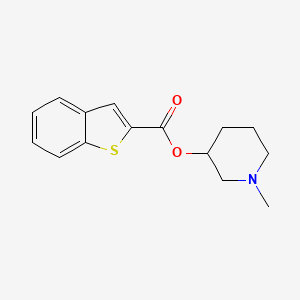

![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)


![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
